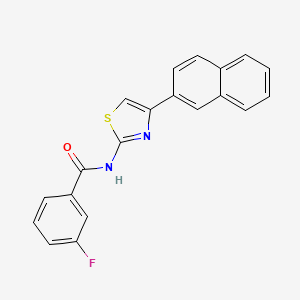![molecular formula C23H18ClNO4S B2403108 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide CAS No. 923201-67-6](/img/structure/B2403108.png)
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of chlorobenzoyl chloride . Chlorobenzoyl chloride is a common reagent used in the synthesis of various organic compounds . It’s worth noting that the specific synthesis process for “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide” may vary and would likely require specialized knowledge in organic chemistry.Scientific Research Applications
DNA Interaction and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide, has shown significant effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes, characterized through various methods including X-ray crystallography and spectroscopy, have demonstrated a propensity for calf thymus DNA binding and cleavage, indicating their potential in anticancer therapy. Studies on human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes, have confirmed cell death primarily through apoptosis, highlighting the complex's effectiveness as anticancer agents (González-Álvarez et al., 2013).
Antimycobacterial Agents
Sulfonamides with tunable cysteine-activated sulfur dioxide (SO2) release profiles have been explored for their antimycobacterial properties. Notably, compounds like N-Benzyl-2,4-dinitrobenzenesulfonamide have shown high potency in inhibiting Mycobacterium tuberculosis, with higher efficacy than clinical agents such as isoniazid. This research underlines the potential of sulfonamides in developing new treatments for tuberculosis (Malwal et al., 2012).
Antibacterial and Antifungal Activities
The synthesis and structural characterization of sulfonamide derivatives have led to compounds with significant antibacterial and antifungal activities. These compounds have been evaluated against various bacterial strains, showing promising inhibitory activities compared to standard drugs like Ciprofloxacin. Additionally, some derivatives displayed notable inhibition against lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory diseases (Abbasi et al., 2017).
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-14-3-10-19(11-4-14)30(27,28)25-18-9-12-20-15(2)23(29-21(20)13-18)22(26)16-5-7-17(24)8-6-16/h3-13,25H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROVTDWSHDSAKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
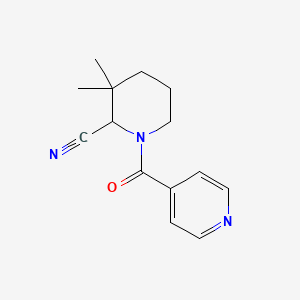
![3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2403026.png)
![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2403027.png)
![Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate](/img/structure/B2403028.png)
![2-(4-acetamidophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2403030.png)
![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403033.png)
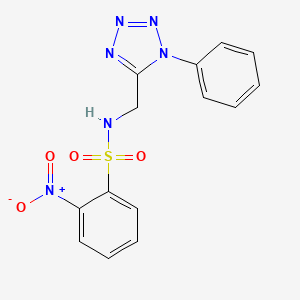
![2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403036.png)
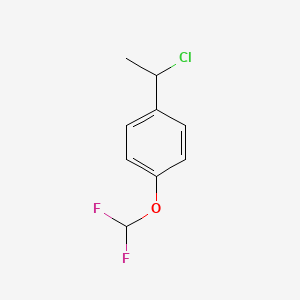
![2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2403039.png)
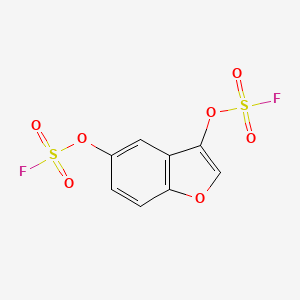

![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2403046.png)
